![molecular formula C10H18N2O2 B6238788 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932212-66-2](/img/no-structure.png)

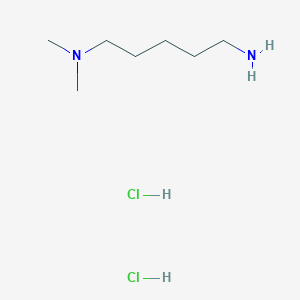

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate” belongs to the class of organic compounds known as azabicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring and a two-member ring, where two of the ring junctions are nitrogen atoms .

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 2 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 2 Pyrrolidine(s) .

科学的研究の応用

Synthesis and Molecular Structure

Synthesis Techniques

Research efforts have been directed towards synthesizing cyclic amino acid esters through various methods, including intramolecular lactonization reactions. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt demonstrates a method for creating cyclic esters, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. The structure was confirmed via single crystal X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).

Chiral Synthesis

Another focus is the chiral synthesis of compounds without using chiral catalysts or enzymes and without separation by chiral column chromatography. The synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the ability to produce chiral cyclic amino acid esters, with its exact structure determined via single crystal X-ray diffraction analysis. This compound also features a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups, showing potential for further applications in stereochemical studies (T. Moriguchi et al., 2014).

Applications in Peptidomimetics and Bioactive Molecules

Conformationally Constrained β-Amino Acid Precursors

Compounds like N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane serve as precursors to conformationally constrained β-amino acids. These precursors are valuable for forming oligomers with definite secondary structures, showing promise for the development of novel peptidomimetics (G. Krow et al., 2016).

Enantiomerically Pure Compounds for Drug Discovery

The scalable synthesis of enantiomerically pure compounds like tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate showcases advances in producing key intermediates for drug development. These compounds are synthesized through innovative routes starting from commercially available chiral lactones, highlighting their importance in creating bioactive molecules with specific stereochemical configurations (William Maton et al., 2010).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the amine group, followed by the addition of a carboxylate group and the deprotection of the amine group. The bicyclic ring system is formed through a cyclization reaction.", "Starting Materials": [ "tert-butylamine", "ethyl chloroformate", "1,4-cyclohexadiene", "sodium hydride", "acetic acid", "ammonium chloride", "sodium bicarbonate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butylamine with ethyl chloroformate in the presence of sodium hydride to form tert-butyl carbamate.", "Step 2: Addition of a carboxylate group by reacting tert-butyl carbamate with acetic acid and ammonium chloride to form tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with sodium bicarbonate in methanol and diethyl ether to form the final product." ] } | |

CAS番号 |

1932212-66-2 |

製品名 |

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |

分子式 |

C10H18N2O2 |

分子量 |

198.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。